Cas no 64795-35-3 (Sulfamide, N'-[(8a)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-)

Sulfamide, N'-[(8a)-1,6-dimethylergolin-8-yl]-N,N-dimethyl- structure
64795-35-3 structure
Product Name:Sulfamide, N'-[(8a)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-
CAS 번호:64795-35-3
MF:C18H26N4O2S
메가와트:362.489642620087
CID:519029
PubChem ID:68848
Update Time:2025-04-19

Sulfamide, N'-[(8a)-1,6-dimethylergolin-8-yl]-N,N-dimethyl- 화학적 및 물리적 성질

이름 및 식별자

    • Sulfamide, N'-[(8a)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-
    • (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline
    • MESULERGINE HCL
    • 3-(1,6-Dimethyl-8alpha-ergolinyl)-1,1-dimethylsulfamid
    • CQ 32085
    • Mesulergina
    • Mesulergina [INN-Spanish]
    • Mesulergine [INN]
    • Mesulerginum
    • Mesulerginum [INN-Latin]
    • N'-(1,6-Dimethylergolin-8alpha-yl)-N,N-dimethylsulfamide
    • N'-[(8alpha)-1,6-dimethylergolin-8-yl]-N,N-dimethylsulfuric diamide
    • UNII-SML95FK06I
    • N'-((8alpha)-1,6-dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide
    • 64795-35-3
    • DTXCID1026324
    • BPBio1_001398
    • SCHEMBL292175
    • 4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine-sulfonamide
    • N'-(1,6-DIMETHYLERGOLIN-8.ALPHA.-YL)-N,N-DIMETHYLSULFAMIDE
    • NCGC00163168-03
    • BRD-K91336023-001-01-4
    • CHEMBL12314
    • N''-4,7-Dimethyl-4,6,6a,7,8,9,10,10a-octahydro-indolo[4,3-fg]quinolin-9-yl)-N''-,N''-dimethyl-sulphonediamine
    • NCGC00163168-01
    • 4,7-dimethyl-(6aR,9S,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amino-N,N-dimethyl sulfonamide
    • HMS2089G12
    • Mesulergina (INN-Spanish)
    • GTPL206
    • Sulfamide, N'-[(8.alpha.)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-
    • NCGC00163168-02
    • SR-05000001430
    • 2N-[4,7-dimethyl-(6aR,9S,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]-2-dimethylaminosulfonamide
    • BRD-K91336023-003-01-0
    • DTXSID3046324
    • CAS-64795-35-3
    • 1H-imidazo[4,5-c]pyridine derivative
    • Tox21_112023_1
    • (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo(4,3-fg)quinoline
    • Mesulerginum (INN-Latin)
    • Q6822173
    • Biomol-NT_000077
    • BDBM50024204
    • Tox21_112023
    • Mesulergine
    • AB01275438-01
    • SML95FK06I
    • SR-05000001430-1
    • CHEBI:73378
    • MESULERGINE [WHO-DD]
    • 9-N,N-dimethylsulfamide-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydro-indolo[4,3-fg]quinoline
    • {[(2R,4S,7R)-6,11-dimethyl-6,11-diazatetracyclo[7.6.1.0{2,7}.0{12,16}]hexadeca-1(16),9,12,14-tetraen-4-yl]sulfamoyl}dimethylamine
    • CU 32-085
    • ChEMBL_10959
    • 인치: 1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1
    • InChIKey: JLVHTNZNKOSCNB-YSVLISHTSA-N
    • 미소: S(N(C)C)(N[C@@H]1CN(C)[C@@H]2CC3=CN(C)C4=CC=CC(=C34)[C@H]2C1)(=O)=O

계산된 속성

  • 정밀분자량: 362.178
  • 동위원소 질량: 362.178
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 605
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 66A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 밀도: 1.38
  • 비등점: 545.7°C at 760 mmHg
  • 플래시 포인트: 283.8°C
  • 굴절률: 1.681
추천 공급업체
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.